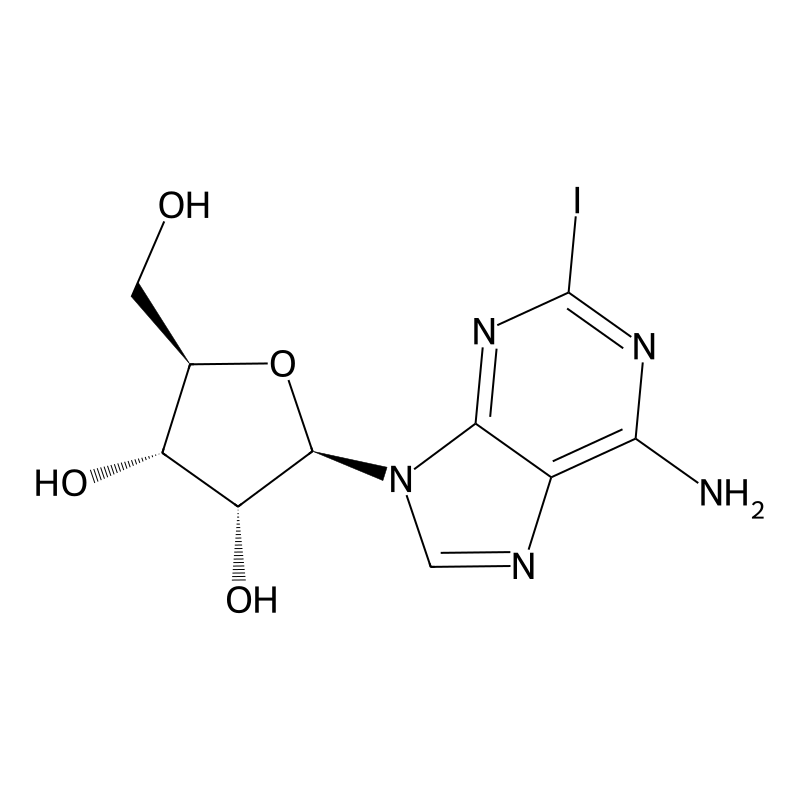

2-Iodoadenosine

Content Navigation

Struggling with inefficient cross-couplings using 2-chloroadenosine? Its strong C-Cl bond often demands costly ligands, high catalyst loads, and elevated temperatures, degrading sensitive protecting groups. 2-Iodoadenosine provides a superior C-I electrophile, enabling high-yield, mild cross-couplings.

- Sonogashira: Direct C2-alkynylation for A2A/A3 agonists.

- Suzuki: Rapid aryl installation for SerRS inhibitor libraries.

- Buchwald-Hartwig: Efficient C-N bond formation for bisubstrate probes.

Available in high purity, shipped globally under cold storage.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

2-Iodoadenosine (CAS 35109-88-7) is a highly reactive, halogenated purine nucleoside utilized primarily as an advanced synthetic intermediate in medicinal chemistry and chemoinformatics. Featuring an iodine atom at the C-2 position of the adenine base, this compound serves as an optimal electrophilic partner for palladium-catalyzed cross-coupling reactions. In industrial and academic procurement, it is prioritized over unfunctionalized nucleosides because it provides direct, regiocontrolled access to C2-substituted adenosine analogs, which are critical in the development of A2A/A3 adenosine receptor agonists, kinase inhibitors, and specialized biochemical probes [1].

Research Fit

While 2-chloroadenosine is frequently considered a more cost-effective generic substitute, its procurement often leads to downstream processing failures in library synthesis. The carbon-chlorine bond in the purine ring is significantly stronger and less reactive than the carbon-iodine bond, making 2-chloroadenosine sluggish in standard palladium-catalyzed cross-couplings such as Sonogashira, Suzuki, and Buchwald-Hartwig reactions. Substituting with the chlorinated analog typically necessitates the use of expensive, specialized phosphine ligands, higher catalyst loadings, and elevated temperatures, which can degrade sensitive ribose protecting groups and ultimately reduce the overall yield of complex nucleoside targets [1].

Substitution Risk

C–I bond dissociation energy (~57 kcal/mol) enables Pd-catalyzed alkynylation; C–Cl (~81 kcal/mol) and C–F (~116 kcal/mol) do not undergo oxidative addition, limiting access to 2-alkynyladenosines.

2-Fluoroadenosine provides higher conversion in hydrazinoadenosine synthesis; 2-iodoadenosine may reduce yield if substituted without method adjustment.

2-Chloroadenosine acts as a full adenosine receptor agonist, while 2-iodoadenosine shows A2A antagonism and GI-nucleoside hydrolase inhibition not reported for the chloro analog.

Sonogashira Coupling Yields

In the synthesis of C2-alkynyl adenosine derivatives, 2-iodoadenosine demonstrates exceptional reactivity under standard, mild palladium-catalyzed conditions. Typical procedures utilizing PdCl2(PPh3)4 and CuI at 80 °C achieve near-quantitative yields (up to 97%) when coupling 2-iodoadenosine with terminal alkynes [1]. In contrast, attempting similar unoptimized cross-couplings with 2-chloroadenosine often results in poor conversions or requires forcing conditions that compromise the integrity of the nucleoside [2].

| Evidence Dimension | Sonogashira coupling yield with terminal alkynes |

| Target Compound Data | Up to 97% yield under mild conditions (80 °C, standard Pd/CuI) |

| Comparator Or Baseline | 2-Chloroadenosine (sluggish reactivity, requires specialized ligands or forcing conditions) |

| Quantified Difference | Near-quantitative conversion vs. variable/low yields |

| Conditions | Standard PdCl2(PPh3)4 / CuI catalysis in DMF/amine solvent |

Procuring the iodo-derivative ensures highly reproducible, high-yield alkynylation without the need for extensive catalyst screening or harsh reaction conditions.

Suzuki-Miyaura Coupling Efficiency

2-Iodoadenosine is the preferred electrophile for installing aryl or heteroaryl groups at the purine C2 position via Suzuki-Miyaura coupling. Literature evaluating the synthesis of seryl-tRNA synthetase (SerSA) selectivity probes highlights that while 2-chloroadenosine can be used, it often yields highly variable results (20–70% yield) depending on the boronic acid [1]. The lower bond dissociation energy of the C-I bond in 2-iodoadenosine ensures more rapid oxidative addition by the palladium catalyst, driving the reaction to completion more reliably across a diverse array of sterically hindered or electron-deficient boronic acids [2].

| Evidence Dimension | Suzuki coupling conversion reliability |

| Target Compound Data | Rapid oxidative addition, enabling complete conversion with diverse boronic acids |

| Comparator Or Baseline | 2-Chloroadenosine (yields bottlenecked at 20–70% in probe synthesis) |

| Quantified Difference | Eliminates the 30–80% yield loss associated with C-Cl bond sluggishness |

| Conditions | Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids |

Maximizes throughput and minimizes material waste during the late-stage diversification of nucleoside-based drug discovery libraries.

Eliminating Multi-Step Synthesis

De novo synthesis of C2-halogenated adenosines from guanosine or unfunctionalized adenosine is a labor-intensive process. The established Matsuda protocol for synthesizing 2-iodoadenosine derivatives involves a five-step sequence (including protection, non-aqueous diazotization, iodination, and deprotection) that typically bottlenecks at a 40–45% overall yield [1]. Procuring high-purity 2-iodoadenosine directly bypasses this tedious sequence, eliminating the handling of sensitive reagents like isoamyl nitrite and diiodomethane, and immediately providing a functionalized scaffold for downstream diversification [1].

| Evidence Dimension | Synthetic workflow steps and baseline yield |

| Target Compound Data | Commercially available, ready for immediate cross-coupling (100% starting material) |

| Comparator Or Baseline | De novo synthesis from guanosine (5 steps, ~43% overall yield) |

| Quantified Difference | Saves 5 synthetic steps and avoids a >50% material loss bottleneck |

| Conditions | Standard laboratory synthesis vs. direct procurement |

Direct procurement drastically reduces hit-to-lead cycle times and labor costs in medicinal chemistry programs.

A2A/A3 Agonist Synthesis

Because 2-iodoadenosine undergoes high-yield Sonogashira couplings, it is the ideal starting material for synthesizing C2-alkynyl adenosines. These modifications are critical for achieving high binding affinity and selectivity at the A2A and A3 receptor subtypes [1].

Bacterial tRNA Synthetase Inhibitors

2-Iodoadenosine is utilized as a core scaffold in the generation of seryl-tRNA synthetase (SerSA) inhibitors. Its superior reactivity in Suzuki couplings allows for the rapid installation of diverse aryl groups at the C2 position, which is essential for tuning the inhibitor's selectivity toward bacterial over human enzymes [2].

Buchwald-Hartwig Amination

For the synthesis of C2-substituted amino adenosines, the C-I bond of 2-iodoadenosine provides the necessary reactivity for palladium-catalyzed C-N bond formation. This makes it a superior choice over chlorinated analogs when constructing libraries of nucleoside bisubstrate analogs or specialized biochemical probes [3].

Application Fit Matrix

References

- [1] Matsuda, A., et al. 'Palladium-catalyzed cross-coupling of 2-iodoadenosine with terminal alkynes: synthesis and biological activities of 2-alkynyladenosines.' Chem. Pharm. Bull. 33.4 (1985): 1766-1769.

- [2] Ferguson, A. D., et al. 'Structure-Guided Enhancement of Selectivity of Chemical Probe Inhibitors Targeting Bacterial Seryl-tRNA Synthetase.' J. Med. Chem. 62.22 (2019): 10368-10382.

- [3] Somu, R. V., et al. 'Inhibition of Siderophore Biosynthesis in Mycobacterium tuberculosis with Nucleoside Bisubstrate Analogues.' J. Med. Chem. 51.15 (2008): 4553-4561.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types